molecular formula C18H30O7S B12715348 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate CAS No. 124028-99-5

2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate

Cat. No.: B12715348
CAS No.: 124028-99-5
M. Wt: 390.5 g/mol
InChI Key: GKXZKVBVXRMFPT-UHFFFAOYSA-N
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Description

2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate is a complex organic compound It is characterized by the presence of multiple functional groups, including sulfonate, ether, and allyl groups

Preparation Methods

The synthesis of 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Sulfonation: The addition of sulfonate groups using sulfonyl chlorides or sulfonic acids.

    Allylation: The incorporation of allyl groups through reactions with allyl halides or allyl alcohols.

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.

    Substitution: The ether and allyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate groups can interact with proteins and enzymes, affecting their activity. The ether and allyl groups can participate in chemical reactions, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Similar compounds to 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate include:

    2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, benzenesulfonate: This compound lacks the additional methyl group on the benzene ring, which can affect its reactivity and applications.

    2-Propanol, 1-(2-(2-(((phenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate: This compound has a phenyl group instead of a 4-methylphenyl group, which can influence its chemical properties and interactions.

Properties

CAS No.

124028-99-5

Molecular Formula

C18H30O7S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-(2-hydroxy-3-prop-2-enoxypropoxy)ethoxy]ethyl 4,4-dimethylcyclohexa-1,5-diene-1-sulfonate

InChI

InChI=1S/C18H30O7S/c1-4-9-23-14-16(19)15-24-11-10-22-12-13-25-26(20,21)17-5-7-18(2,3)8-6-17/h4-7,16,19H,1,8-15H2,2-3H3

InChI Key

GKXZKVBVXRMFPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C=C1)S(=O)(=O)OCCOCCOCC(COCC=C)O)C

Origin of Product

United States

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